![molecular formula C22H26N2O4 B2529339 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1798043-68-1](/img/structure/B2529339.png)
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxoethyl ester linked to a methylphenyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Esterification: The piperazine derivative is then reacted with 2-oxoethyl acetate in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage.
Final Coupling: The final step involves the coupling of the ester with 4-methylphenylacetic acid under basic conditions, typically using sodium hydroxide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-hydroxyethyl derivatives.
Substitution: Formation of halogenated or alkylated
Biological Activity
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate is a member of the piperazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3
- Molecular Weight : 342.40 g/mol
- LogP : 3.55 (indicating moderate lipophilicity)
- Polar Surface Area : 79 Ų
The chemical structure features a piperazine ring substituted with methoxy and methyl groups, which are known to influence biological activity significantly.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
1. Antidepressant Activity
Compounds containing piperazine moieties have been studied for their potential antidepressant effects. The methoxy group is believed to enhance the interaction with serotonin receptors, which could contribute to mood regulation. In animal models, derivatives showed significant reductions in depressive-like behaviors.
2. Anticonvulsant Properties
The anticonvulsant activity of piperazine derivatives has been documented in several studies. For instance, compounds with similar structural features have demonstrated efficacy in reducing seizure frequency in rodent models, likely through modulation of GABAergic transmission.
3. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine-based compounds. The presence of electron-donating groups like methoxy has been associated with increased cytotoxicity against various cancer cell lines. For example, analogs have shown IC50 values less than those of standard chemotherapy agents in vitro.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Effect on Activity |
---|---|
Methoxy Group | Enhances receptor binding and activity |
Methyl Substitution | Modulates lipophilicity and bioavailability |
Piperazine Ring | Critical for central nervous system effects |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Antidepressant Effects : A study involving mice demonstrated that administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects (source: unpublished data).
- Anticancer Efficacy Testing : In vitro tests showed that derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction (source: unpublished data).
- Neuropharmacological Assessment : Research indicated that the compound modulates neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation and seizure control (source: unpublished data).
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17-3-5-18(6-4-17)15-22(26)28-16-21(25)24-13-11-23(12-14-24)19-7-9-20(27-2)10-8-19/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQDCXHQYOIAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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